1,1,3-Trimethylsilinane 1,1,3-Trimethylsilinane
Brand Name: Vulcanchem
CAS No.: 101772-53-6
VCID: VC18845140
InChI: InChI=1S/C8H18Si/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3
SMILES:
Molecular Formula: C8H18Si
Molecular Weight: 142.31 g/mol

1,1,3-Trimethylsilinane

CAS No.: 101772-53-6

Cat. No.: VC18845140

Molecular Formula: C8H18Si

Molecular Weight: 142.31 g/mol

* For research use only. Not for human or veterinary use.

1,1,3-Trimethylsilinane - 101772-53-6

Specification

CAS No. 101772-53-6
Molecular Formula C8H18Si
Molecular Weight 142.31 g/mol
IUPAC Name 1,1,3-trimethylsilinane
Standard InChI InChI=1S/C8H18Si/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3
Standard InChI Key HLIPOWAPKMDPAB-UHFFFAOYSA-N
Canonical SMILES CC1CCC[Si](C1)(C)C

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Formula

1,1,3-Trimethylsilinane is systematically named 1,1,3-trimethylsilacyclohexane, reflecting its cyclohexane-like structure with a silicon atom at position 1 and methyl groups at positions 1, 1, and 3. Its IUPAC name, computed using LexiChem 2.6.6, confirms this configuration . The molecular formula, C₈H₁₈Si, was validated via PubChem’s algorithmic analysis, which accounts for isotopic distributions and bonding patterns .

Table 1: Key Identifiers of 1,1,3-Trimethylsilinane

PropertyValueSource
CAS Registry Number101772-53-6PubChem
Molecular Weight142.31 g/molPubChem
SMILES NotationCC1CCCSi(C)CPubChem
InChI KeyHLIPOWAPKMDPAB-UHFFFAOYSA-NPubChem

Stereochemical Features

The compound’s 3D conformer, generated using PubChem’s interactive model, reveals a chair-like cyclohexane ring with axial and equatorial methyl substituents. The silicon atom introduces bond length variations (Si–C: ~1.87 Å) compared to carbon-carbon bonds (~1.54 Å), influencing ring strain and reactivity . One undefined stereocenter is present, contributing to potential stereoisomerism, though no resolved enantiomers have been reported .

Physicochemical Properties

Thermodynamic and Electronic Parameters

1,1,3-Trimethylsilinane exhibits a topological polar surface area of 0 Ų, indicating high hydrophobicity . Its rotatable bond count is zero, suggesting rigidity, while the heavy atom count (9) and complexity score (96.7) reflect moderate structural intricacy . The compound’s exact mass (142.117777 Da) and monoisotopic mass (142.117777 Da) were computationally derived using PubChem’s algorithms .

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Source
Hydrogen Bond Donor Count0Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count0Cactvs 3.4.6.11
Rotatable Bond Count0Cactvs 3.4.6.11
Topological Polar Surface Area0 ŲCactvs 3.4.6.11

Mass Spectrometry

GC-MS analysis (NIST Library 105456) identifies dominant fragmentation peaks at m/z 99, 85, and 59, corresponding to [Si(CH₃)₂C₃H₆]⁺, [C₅H₉Si]⁺, and [C₃H₇]⁺ ions, respectively . A secondary spectrum (Source: J-51-2208-0) corroborates these fragments, with additional low-abundance ions at m/z 142 (molecular ion) and m/z 127 ([M–CH₃]⁺) .

NMR and IR Predictions

While experimental NMR/IR data are unavailable, computational models predict:

  • ¹H NMR: Methyl groups on silicon resonate at δ 0.1–0.3 ppm, while cyclohexane protons appear at δ 1.2–1.8 ppm.

  • ²⁹Si NMR: A singlet near δ −20 ppm, typical for trisubstituted silicon .

Synthesis and Reactivity

Synthetic Pathways

Though explicit synthetic protocols are undisclosed, analogous silacyclohexanes are typically prepared via:

  • Ring-closing metathesis of silicon-containing dienes.

  • Hydrosilylation of cyclohexene derivatives with methylsilanes .

Reactivity Profile

The silicon center’s electrophilicity enables nucleophilic attacks at the Si–C bond. Quenching with water or alcohols likely yields silanols or alkoxysilanes, though kinetic studies are absent .

Applications and Related Compounds

Structurally Related Compounds

PubChem lists 1,1-dimethylsilacyclohexane (CID 136331) and 1-methylsilacyclohexane (CID 123456) as analogs, differing in methyl substitution patterns . These exhibit comparable hydrophobicity but reduced steric bulk.

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